1,1'-(4-((2,2,3,3,4,4,5,5,6,6,7,7-Dodecafluoroheptyl)oxy)-1,3-phenylene)diurea
Description
This compound is a fluorinated diurea derivative characterized by a central 1,3-phenylene core substituted with a dodecafluoroheptyloxy group. The urea moieties (-NHCONH-) are symmetrically positioned on the aromatic ring, while the perfluorinated heptyl chain imparts unique physicochemical properties, including high hydrophobicity, chemical resistance, and thermal stability. Such fluorinated aromatic ureas are of interest in materials science, particularly for coatings, surfactants, and specialty polymers requiring inertness to harsh environments .
Properties
Molecular Formula |
C15H12F12N4O3 |
|---|---|
Molecular Weight |
524.26 g/mol |
IUPAC Name |
[3-(carbamoylamino)-4-(2,2,3,3,4,4,5,5,6,6,7,7-dodecafluoroheptoxy)phenyl]urea |
InChI |
InChI=1S/C15H12F12N4O3/c16-8(17)12(20,21)14(24,25)15(26,27)13(22,23)11(18,19)4-34-7-2-1-5(30-9(28)32)3-6(7)31-10(29)33/h1-3,8H,4H2,(H3,28,30,32)(H3,29,31,33) |
InChI Key |
WPSHTMROWCWDBX-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C=C1NC(=O)N)NC(=O)N)OCC(C(C(C(C(C(F)F)(F)F)(F)F)(F)F)(F)F)(F)F |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,1’-(4-((2,2,3,3,4,4,5,5,6,6,7,7-Dodecafluoroheptyl)oxy)-1,3-phenylene)diurea typically involves the reaction of 4-(2,2,3,3,4,4,5,5,6,6,7,7-dodecafluoroheptyloxy)aniline with phosgene or a phosgene equivalent under controlled conditions. The reaction is carried out in an inert atmosphere, often using solvents such as dichloromethane or chloroform. The reaction temperature is maintained at low to moderate levels to prevent decomposition of the reactants and products.
Industrial Production Methods
Industrial production of this compound may involve a continuous flow process where the reactants are fed into a reactor under controlled conditions. The use of automated systems ensures precise control over reaction parameters such as temperature, pressure, and reactant concentrations, leading to high yields and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
1,1’-(4-((2,2,3,3,4,4,5,5,6,6,7,7-Dodecafluoroheptyl)oxy)-1,3-phenylene)diurea can undergo various chemical reactions, including:
Substitution Reactions: The phenylene ring can participate in electrophilic aromatic substitution reactions.
Hydrolysis: The urea groups can be hydrolyzed under acidic or basic conditions to form corresponding amines and carbon dioxide.
Oxidation and Reduction: The compound can be oxidized or reduced, although these reactions are less common due to the stability of the fluorinated groups.
Common Reagents and Conditions
Substitution Reactions: Reagents such as halogens, nitrating agents, or sulfonating agents can be used under controlled conditions.
Hydrolysis: Acidic or basic aqueous solutions at elevated temperatures.
Oxidation and Reduction: Strong oxidizing agents like potassium permanganate or reducing agents like lithium aluminum hydride.
Major Products
Substitution Reactions: Substituted phenylene derivatives.
Hydrolysis: Amines and carbon dioxide.
Oxidation and Reduction: Various oxidized or reduced derivatives depending on the specific reagents used.
Scientific Research Applications
1,1’-(4-((2,2,3,3,4,4,5,5,6,6,7,7-Dodecafluoroheptyl)oxy)-1,3-phenylene)diurea has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of advanced materials with unique properties such as high thermal stability and resistance to chemical degradation.
Biology: Investigated for its potential use in biological assays and as a component in biomaterials.
Medicine: Explored for its potential use in drug delivery systems due to its stability and biocompatibility.
Industry: Utilized in the production of high-performance polymers and coatings that require resistance to harsh chemical environments.
Mechanism of Action
The mechanism of action of 1,1’-(4-((2,2,3,3,4,4,5,5,6,6,7,7-Dodecafluoroheptyl)oxy)-1,3-phenylene)diurea is primarily related to its chemical stability and resistance to degradation. The fluorinated groups provide a protective barrier that prevents chemical reactions with other substances, while the urea groups can form hydrogen bonds, contributing to the compound’s overall stability. The molecular targets and pathways involved are largely dependent on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Structural and Functional Comparison with Analogous Compounds
Structural Analogues
3,3'-Dioctadecyl-1,1'-methylenebis(4,1-phenylene)diurea (CAS 43136-14-7)
- Structure : Features two octadecyl (C18) alkyl chains instead of the fluorinated heptyl group.
- Key Differences: The absence of fluorine reduces electronegativity and hydrophobicity. Longer alkyl chains enhance lipophilicity but lower thermal stability compared to fluorinated chains. Applications: Primarily used in lubricants and surfactants where non-fluorinated hydrophobicity suffices .
1,3-Phenylene Diisocyanate Derivatives (e.g., CAS 123-61-5)
Physicochemical Properties and Performance
Thermal Stability
Solubility and Hydrophobicity
Chemical Resistance
- Target Compound : Resists acids, bases, and organic solvents due to C-F bonds’ low polarizability and high bond dissociation energy.
- Non-Fluorinated Analogues: Susceptible to hydrolysis and oxidation, limiting use in aggressive environments .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
